

An In-depth Technical Guide to 3-(Methylamino)isonicotinic Acid

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Compound of Interest

Compound Name: 3-(Methylamino)isonicotinic Acid

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For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **3-(Methylamino)isonicotinic Acid**, a pyridine carboxylic acid derivative of interest in medicinal chemistry and drug development. We will delve into its chemical identity, potential synthetic routes, physicochemical properties, and prospective applications, drawing upon established knowledge of related isonicotinic acid scaffolds.

Core Compound Identification

- Chemical Name: **3-(Methylamino)isonicotinic Acid**
- IUPAC Name: 3-(Methylamino)pyridine-4-carboxylic acid
- CAS Number: 1461602-59-4[1]
- Molecular Formula: C₇H₈N₂O₂
- Molecular Weight: 152.15 g/mol
- Chemical Structure:

Physicochemical Properties

While experimental data for this specific compound is not readily available, we can predict its properties based on its structure and data from similar compounds like 3-aminopyridine-4-carboxylic acid.

Property	Predicted Value	Source/Justification
Melting Point (°C)	>300	Similar to 3-aminopyridine-4-carboxylic acid which has a melting point of 305-310 °C.[2]
pKa	~3-4	The carboxylic acid group is expected to have a pKa in this range, typical for pyridine carboxylic acids.
Solubility	Sparingly soluble in water, soluble in acidic and basic solutions	The amphoteric nature of the molecule, with both a basic amino group and an acidic carboxyl group, suggests this solubility profile.
LogP	~0.5 - 1.5	Estimated based on the presence of polar functional groups and the pyridine ring.

Synthesis Methodology: A Proposed Route

A specific, validated synthesis protocol for **3-(Methylamino)isonicotinic Acid** is not widely published. However, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of substituted pyridine carboxylic acids. The proposed method involves the nucleophilic aromatic substitution of a suitable starting material.

Conceptual Synthesis Workflow



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Caption: Proposed two-step synthesis of **3-(Methylamino)isonicotinic Acid**.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(Methylamino)-4-cyanopyridine (Intermediate)

- **Reaction Setup:** To a solution of 3-halo-4-cyanopyridine (e.g., 3-chloro-4-cyanopyridine or 3-bromo-4-cyanopyridine) in a suitable solvent such as dimethyl sulfoxide (DMSO), add an excess of methylamine (either as a solution in a solvent like THF or as a gas bubbled through the reaction mixture).
- **Reaction Conditions:** Heat the reaction mixture at a temperature ranging from 80-120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Work-up and Isolation:** Once the reaction is complete, cool the mixture to room temperature and pour it into water. The product may precipitate out of the solution or can be extracted with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude intermediate.
- **Purification:** The crude 3-(methylamino)-4-cyanopyridine can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to **3-(Methylamino)isonicotinic Acid** (Final Product)

- **Reaction Setup:** The intermediate, 3-(methylamino)-4-cyanopyridine, is subjected to hydrolysis. This can be achieved under either acidic or basic conditions.
 - **Acidic Hydrolysis:** Reflux the intermediate in a concentrated aqueous solution of a strong acid, such as hydrochloric acid (HCl).
 - **Basic Hydrolysis:** Reflux the intermediate in an aqueous solution of a strong base, such as sodium hydroxide (NaOH).

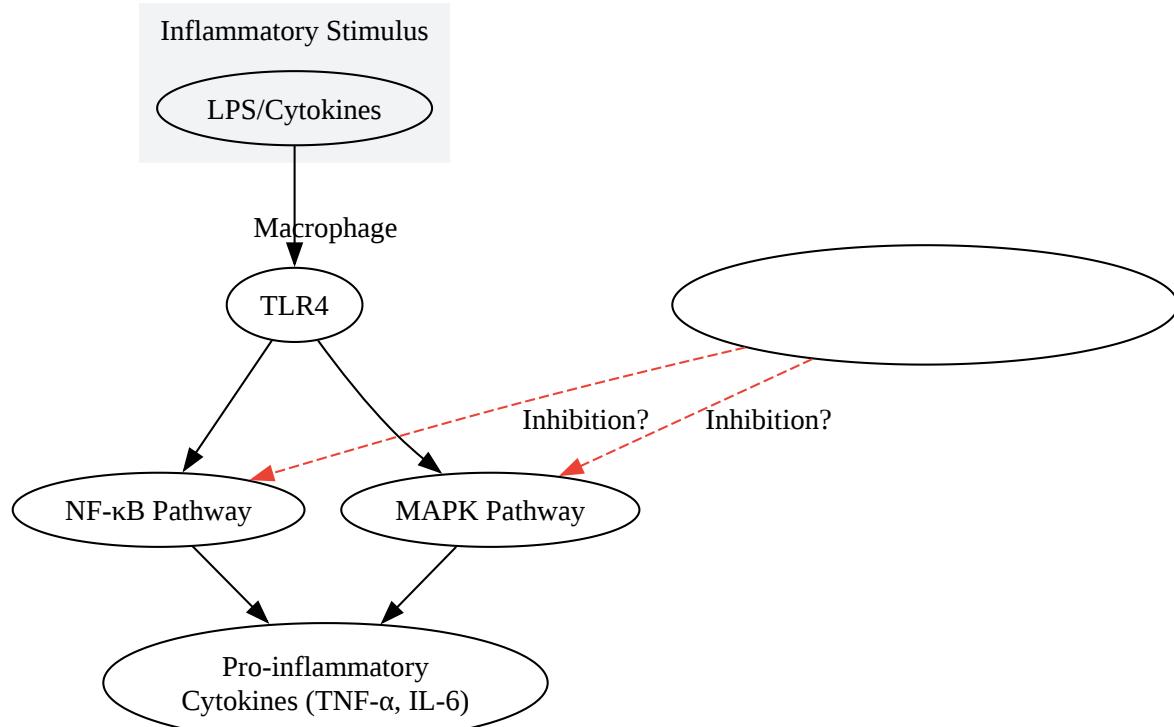
- Reaction Conditions: The reaction mixture is heated to reflux, and the progress is monitored by TLC or HPLC until the starting material is consumed.
- Work-up and Isolation:
 - For Acidic Hydrolysis: After cooling, the pH of the solution is adjusted to the isoelectric point of the amino acid (typically around pH 3-4) using a base (e.g., NaOH). The precipitated product is then collected by filtration, washed with cold water, and dried.
 - For Basic Hydrolysis: After cooling, the solution is acidified with a strong acid (e.g., HCl) to the isoelectric point to precipitate the product. The solid is collected by filtration, washed with cold water, and dried.
- Purification: The final product can be further purified by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture.

Potential Applications in Drug Development

Isonicotinic acid and its derivatives are versatile scaffolds in medicinal chemistry, with a number of approved drugs and numerous compounds in various stages of development.^[3] The structural motifs present in **3-(Methylamino)isonicotinic Acid** suggest several promising avenues for its application in drug discovery.

Anti-inflammatory and Immunomodulatory Agents

Derivatives of nicotinic and isonicotinic acids have been explored for their anti-inflammatory properties.^{[4][5]} The mechanism of action for many of these compounds involves the inhibition of pro-inflammatory signaling pathways. It is plausible that **3-(Methylamino)isonicotinic Acid** could modulate the activity of key inflammatory mediators.



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